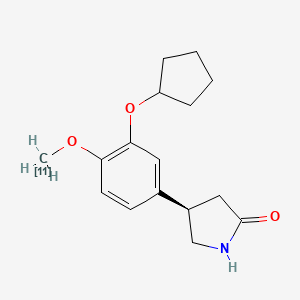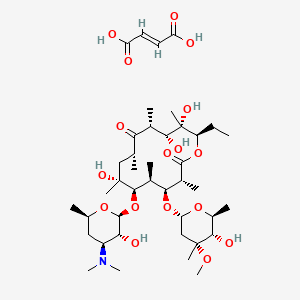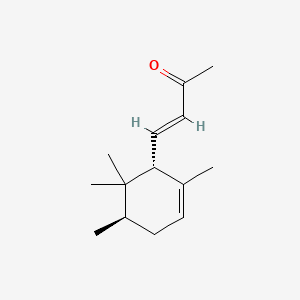
3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-trans-alpha-irone is a naturally occurring compound found in the essential oil of iris plants It is a type of irone, which are known for their pleasant violet-like aroma
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-trans-alpha-irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a beta-ionone derivative. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (-)-trans-alpha-irone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Techniques such as distillation and crystallization are employed to isolate and purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(-)-trans-alpha-irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Various substituted irones depending on the reagents used
科学的研究の応用
(-)-trans-alpha-irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is widely used in the fragrance industry due to its pleasant aroma. It is also used in flavoring agents and cosmetics.
作用機序
The mechanism of action of (-)-trans-alpha-irone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. In biological systems, its bioactive effects are thought to involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
類似化合物との比較
Similar Compounds
- (-)-cis-alpha-irone
- (-)-trans-beta-irone
- (-)-cis-beta-irone
Comparison
(-)-trans-alpha-irone is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While (-)-cis-alpha-irone and (-)-trans-beta-irone also have pleasant aromas, the scent profile of (-)-trans-alpha-irone is often described as more intense and long-lasting. Additionally, its chemical reactivity and biological activities may differ due to the spatial arrangement of its atoms.
特性
CAS番号 |
35124-14-2 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(E)-4-[(1R,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m1/s1 |
InChIキー |
JZQOJFLIJNRDHK-UULPFXLMSA-N |
異性体SMILES |
C[C@@H]1CC=C([C@H](C1(C)C)/C=C/C(=O)C)C |
正規SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




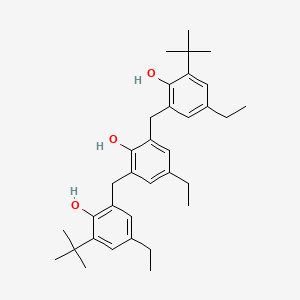
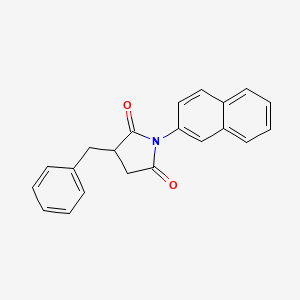


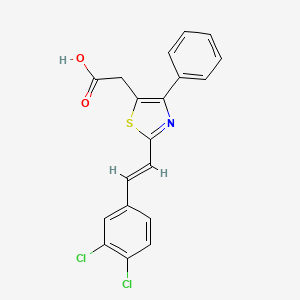
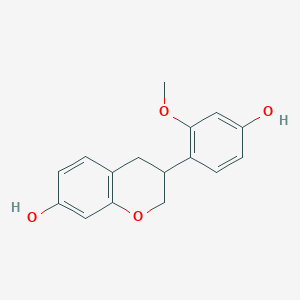
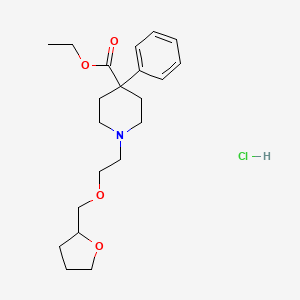
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)

